molecular formula C13H18O4S B3332786 4-Hydroxycyclohexyl 4-methylbenzenesulfonate CAS No. 92121-36-3

4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Cat. No. B3332786
CAS RN: 92121-36-3
M. Wt: 270.35 g/mol
InChI Key: KCDKSZWKVROYKI-UHFFFAOYSA-N
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Description

4-Hydroxycyclohexyl 4-methylbenzenesulfonate, commonly known as HHC, is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties. HHC belongs to the family of cyclohexylphenols, which are structurally similar to cannabinoids found in the cannabis plant. HHC has been synthesized in the laboratory and has shown promising results in various scientific research applications.

Scientific Research Applications

UV Curing Ink Application

  • Application in UV Curing Ink : A study by Lee et al. (2006) explored various acid amplifiers, including 4-hydroxycyclohexyl 4-methylbenzenesulfonate, for their application in UV curing inks. These inks demonstrated improved curing properties when used with specific acid amplifiers, showing the potential of this compound in this field (Lee et al., 2006).

Synthesis and Chemical Properties

  • Role in Organic Synthesis : Ojo et al. (2014) described the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important intermediate for the synthesis of alkylidenecyclopropanes. This process illustrates the chemical utility of 4-methylbenzenesulfonate derivatives in creating complex organic compounds (Ojo et al., 2014).
  • Spectroscopic Study : Ristova et al. (1999) conducted an in-depth spectroscopic analysis of the 4-methylbenzenesulfonate anion, providing valuable insights into its internal vibrational modes and structural properties (Ristova et al., 1999).

Catalytic and Chemical Reactions

  • Catalytic Applications : Xin et al. (2011) reported the use of alkyl 4-methylbenzenesulfonate in a N-heterocyclic carbene-catalyzed oxidative esterification reaction of aldehydes. This illustrates the role of 4-methylbenzenesulfonate derivatives in facilitating important chemical transformations (Xin et al., 2011).

Supramolecular Chemistry

  • In Supramolecular Chemistry : Basílio et al. (2013) discussed the use of p-Sulfonatocalixarenes, made of 4-hydroxybenzenesulfonate units, in supramolecular chemistry. These compounds form inclusion complexes and have applications in designing non-covalent, supramolecular amphiphiles (Basílio et al., 2013).

Drug Discovery and Development

  • In Neuropsychiatric Drug Development : Li et al. (2014) described the discovery of a multifunctional drug candidate for treating neuropsychiatric disorders, incorporating a 4-methylbenzenesulfonate derivative. This highlights its potential application in medicinal chemistry (Li et al., 2014).

Optical and Nonlinear Optics Applications

  • Nonlinear Optical Properties : Xu et al. (2020) studied the growth and properties of organic NLO crystal OHB-T, including 4-methylbenzenesulfonate. This research demonstrates the potential of 4-methylbenzenesulfonate derivatives in developing materials with nonlinear optical properties (Xu et al., 2020).
  • Crystal Growth and Characterization : The study on the crystal growth and characterization of optical, thermal, and electrical properties of organic NLO crystal OHB-T by Xu et al. highlights the significance of 4-methylbenzenesulfonate in this domain, offering insights into its applicability in developing materials with unique optical characteristics (Xu et al., 2020).

Environmental Applications

  • In Environmental Processes : Yu et al. (2005) proposed a bipolar membrane-based process to regenerate sodium p-toluenesulfonate (or sodium 4-methylbenzenesulfonate) in the production of specific chemicals. This research underscores the environmental applications of 4-methylbenzenesulfonate derivatives (Yu et al., 2005).

Material Science

  • In Material Science : Chang et al. (1992) explored the activation of hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride, a compound related to 4-methylbenzenesulfonate. This study indicates the application of sulfonate derivatives in modifying material surfaces for various applications (Chang et al., 1992).

properties

IUPAC Name

(4-hydroxycyclohexyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDKSZWKVROYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

step 1—To a solution of 1,4-cyclohexanediol (20.0 g, 172 mmol) and pyridine (100 mL) cooled to 0° C. was added dropwise over 2 h a solution of 32.0 g (168 mmol)p-toluenesulfonyl chloride in CHCl3 (100 mL). After the addition was complete the reaction mixture was stirred at RT for 17 h. The solvent was evaporated in vacuo and the residue was taken up in refluxing toluene and petroleum ether was added until the solution became cloudy. The mixture was cooled and the supernatant was decanted. The remaining solid was dissolved in DCM and vacuum filtered through a pad of SiO2. The filter cake was washed with a mixture of DCM/MeOH (95:5). The dark golden oil was dried under vacuum to afford 35.6 g (78%) of toluene-4-sulfonic acid 4-hydroxy-cyclohexyl ester (76) contaminated with a small amount of bis-tosylate: 1H NMR (CDCl3, 300 MHz): δ 7.79 (dd, 2H), 7.73 (dd, 2H), 4.64-4.48 (m, 1H), 3.75-3.69 (m, 1H), 2.45 (s, 3H), 1.95-1.83 (m, 3H), 1.70-1.26 (m, 6H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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